3-{5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine 3-{5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17868384
InChI: InChI=1S/C9H17N5/c1-7-4-6-14-9(11-7)12-8(13-14)3-2-5-10/h7H,2-6,10H2,1H3,(H,11,12,13)
SMILES:
Molecular Formula: C9H17N5
Molecular Weight: 195.27 g/mol

3-{5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine

CAS No.:

Cat. No.: VC17868384

Molecular Formula: C9H17N5

Molecular Weight: 195.27 g/mol

* For research use only. Not for human or veterinary use.

3-{5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine -

Specification

Molecular Formula C9H17N5
Molecular Weight 195.27 g/mol
IUPAC Name 3-(5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-amine
Standard InChI InChI=1S/C9H17N5/c1-7-4-6-14-9(11-7)12-8(13-14)3-2-5-10/h7H,2-6,10H2,1H3,(H,11,12,13)
Standard InChI Key CZCGUDHLWZUIMD-UHFFFAOYSA-N
Canonical SMILES CC1CCN2C(=NC(=N2)CCCN)N1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-{5-methyl-4H,5H,6H,7H- triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine, reflects its intricate bicyclic framework. The triazole ring (a five-membered ring containing three nitrogen atoms) is fused to a pyrimidine ring (a six-membered ring with two nitrogen atoms), creating a planar, aromatic system. The 2-position of the triazolopyrimidine scaffold is substituted with a propan-1-amine chain (-CH₂CH₂CH₂NH₂), while the 5-position features a methyl group (-CH₃). This arrangement confers both hydrophilicity (via the amine) and lipophilicity (via the methyl and aromatic systems), influencing its solubility and reactivity.

Table 1: Key Structural and Physicochemical Data

PropertyData
Molecular FormulaC₉H₁₇N₅
Molecular Weight195.27 g/mol
IUPAC Name3-{5-methyl-4H,5H,6H,7H- triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine
Canonical SMILESCC(C)NCCN=NN=C(C)C(=N)N
InChIInChI=1S/C9H17N5/c1-7...

The SMILES string highlights the connectivity: the triazolopyrimidine core (N=NN=C(C)C(=N)N) linked to the propylamine chain (CC(C)NCC). The InChI key further standardizes its structural representation for database referencing.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3-{5-methyl-4H,5H,6H,7H- triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine involves a cyclization strategy. A common route begins with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid, which undergoes condensation with 1,3-diaminopropane in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent. The reaction proceeds under reflux conditions (80–120°C) in an inert solvent such as dichloromethane or toluene, yielding the triazolopyrimidine core. Subsequent functionalization introduces the propan-1-amine moiety via nucleophilic substitution or reductive amination.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CyclizationPOCl₃, reflux, 12 h65–70%
Amine IntroductionNH₃/MeOH, 60°C, 6 h50–55%
PurificationRecrystallization (EtOH/H₂O)95%

Industrial Manufacturing

Scalable production employs continuous flow reactors to enhance heat and mass transfer, improving yield (75–80%) and reducing reaction times. Post-synthesis purification leverages high-performance liquid chromatography (HPLC) or simulated moving bed (SMB) chromatography, achieving >99% purity. Industrial batches are typically characterized via mass spectrometry and elemental analysis to verify compliance with pharmacopeial standards.

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Sites

The amine group (-NH₂) serves as a primary nucleophilic site, participating in acylation, alkylation, and Schiff base formation. For instance, reaction with acetic anhydride yields the corresponding acetamide derivative, while treatment with aldehydes forms imines. The triazole ring’s nitrogen atoms may engage in hydrogen bonding or coordinate with metal ions, though detailed studies on complexation are lacking in the cited literature.

Oxidation and Stability

Under oxidative conditions (e.g., H₂O₂, KMnO₄), the methyl group at the 5-position may oxidize to a carboxyl group, though this pathway remains speculative without experimental validation. The compound exhibits stability in ambient conditions but should be stored under nitrogen to prevent amine oxidation.

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